molecular formula C24H21FN4O2 B11212253 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11212253
M. Wt: 416.4 g/mol
InChI Key: RTZBBWUBSYPHTL-UHFFFAOYSA-N
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a fluorophenylmethyl group

Preparation Methods

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves several steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction typically requires the presence of a base, such as sodium methoxide (MeONa), in butanol (BuOH) as the solvent . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrrolopyrimidine core .

Chemical Reactions Analysis

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antiproliferative agent, making it a candidate for cancer research.

    Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes, leading to antiproliferative effects.

Comparison with Similar Compounds

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific structural features, such as the cyclopropyl and fluorophenylmethyl groups, which contribute to its distinct reactivity and biological activity.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C24H21FN4O2/c25-18-8-6-16(7-9-18)12-26-21(30)14-28-13-20(17-4-2-1-3-5-17)22-23(28)24(31)29(15-27-22)19-10-11-19/h1-9,13,15,19H,10-12,14H2,(H,26,30)

InChI Key

RTZBBWUBSYPHTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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